CA inhibitor 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in various medical conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitors typically involves the introduction of a sulfonamide group, which is known to bind to the zinc ion in the active site of the enzyme. One common synthetic route involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of acetazolamide, a well-known carbonic anhydrase inhibitor, involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride .

Industrial Production Methods

Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification, crystallization, and formulation to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic anhydrase inhibitors primarily undergo substitution reactions, where the sulfonamide group interacts with the zinc ion in the enzyme’s active site. These inhibitors can also participate in oxidation and reduction reactions, depending on their chemical structure .

Common Reagents and Conditions

Common reagents used in the synthesis of carbonic anhydrase inhibitors include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and the reactions are often carried out at room temperature or under reflux .

Major Products Formed

The major products formed from these reactions are sulfonamide derivatives, which are the active compounds that inhibit the carbonic anhydrase enzyme. These products are typically purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Wissenschaftliche Forschungsanwendungen

Carbonic anhydrase inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study enzyme kinetics and mechanisms.

Biology: Employed in research on cellular pH regulation and metabolic pathways.

Medicine: Investigated for their potential in treating conditions such as glaucoma, epilepsy, altitude sickness, and certain cancers

Wirkmechanismus

Carbonic anhydrase inhibitors exert their effects by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of this reaction disrupts various physiological processes, such as pH regulation and ion transport, which are critical for the survival and function of cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetazolamide: A widely used carbonic anhydrase inhibitor for treating glaucoma and altitude sickness.

Methazolamide: Similar to acetazolamide but with a longer elimination half-life and fewer kidney-related side effects.

Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.

Uniqueness

Carbonic anhydrase inhibitors are unique in their ability to selectively bind to the zinc ion in the enzyme’s active site. This selective binding allows for targeted inhibition of specific carbonic anhydrase isoforms, which can reduce side effects and improve therapeutic outcomes .

Eigenschaften

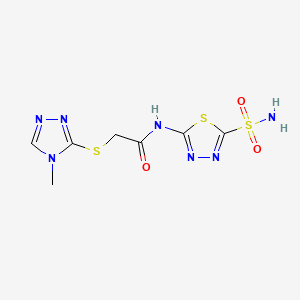

Molekularformel |

C7H9N7O3S3 |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15) |

InChI-Schlüssel |

AEJBYROBQLVJKR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)

![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)